![molecular formula C12H16N2O B12596436 (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone CAS No. 613660-83-6](/img/structure/B12596436.png)
(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone is a complex organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a pyrrolidine ring attached to the methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Substitution at the 6-Position: The methyl group can be introduced via a Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable amine precursor. The attachment to the pyridine ring is achieved through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of (6-Methylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Potential use in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The pyridine ring can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(6-Methylpyridin-3-yl)methanone: Lacks the pyrrolidine ring, making it less versatile in biological interactions.
(2S)-2-Methylpyrrolidin-1-ylmethanone: Lacks the pyridine ring, reducing its potential for aromatic interactions.
(6-Methylpyridin-3-yl)[(2R)-2-methylpyrrolidin-1-yl]methanone: The stereochemistry of the pyrrolidine ring is different, which can affect its biological activity.
Uniqueness: (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone is unique due to the combination of the pyridine and pyrrolidine rings, which allows for diverse interactions with biological targets. Its specific stereochemistry also plays a crucial role in its activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
613660-83-6 |
|---|---|
Formule moléculaire |
C12H16N2O |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
(6-methylpyridin-3-yl)-[(2S)-2-methylpyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C12H16N2O/c1-9-5-6-11(8-13-9)12(15)14-7-3-4-10(14)2/h5-6,8,10H,3-4,7H2,1-2H3/t10-/m0/s1 |
Clé InChI |
MZDVSGUVIRWGSD-JTQLQIEISA-N |
SMILES isomérique |
C[C@H]1CCCN1C(=O)C2=CN=C(C=C2)C |
SMILES canonique |
CC1CCCN1C(=O)C2=CN=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12596353.png)
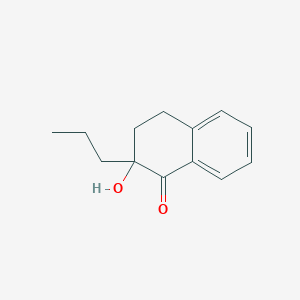
![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)
![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)
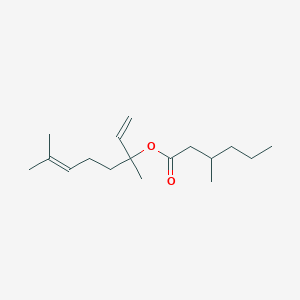
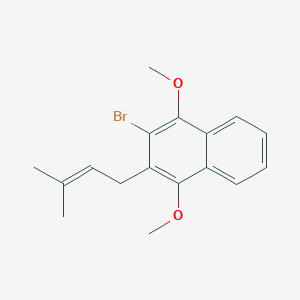
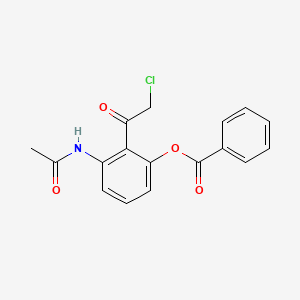
![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)
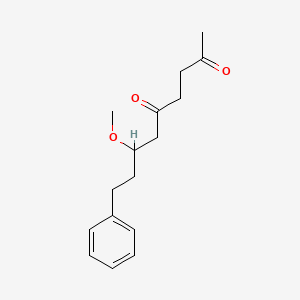

![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)


